molecular formula C7H9ClF2N2O B1415835 (2-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride CAS No. 2231672-97-0

(2-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride

Cat. No. B1415835
M. Wt: 210.61 g/mol
InChI Key: VENSBQMQUYWANB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride, also known as DFMP, is a small organic compound with a wide range of applications in scientific research. It is a colorless and odorless solid that can be easily synthesized and is relatively stable under normal laboratory conditions. DFMP is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an inhibitor of certain enzymes. Its unique properties make it an attractive tool for a variety of research applications.

Scientific Research Applications

Synthesis and Characterization for Anticonvulsant Agents

The synthesis of Schiff bases of 3-aminomethyl pyridine, including derivatives similar to (2-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride, has been explored for potential anticonvulsant properties. These compounds have been synthesized through condensation reactions and screened for seizures protection in various models. Compounds in this category have shown promising results as potent anticonvulsant agents (Pandey & Srivastava, 2011).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes involving derivatives of (2-(Difluoromethoxy)pyridin-3-yl)methanamine have been synthesized and studied for photocytotoxic properties. These complexes exhibit remarkable photocytotoxicity in red light and are used for cellular imaging in cancer cells, generating reactive oxygen species (Basu et al., 2014).

Hydroxylation of Alkanes

Studies on diiron(III) complexes involving tridentate 3N ligands, closely related to (2-(Difluoromethoxy)pyridin-3-yl)methanamine, have shown efficient catalytic hydroxylation of alkanes. These complexes function as catalysts for selective hydroxylation, indicating their potential in chemical transformations (Sankaralingam & Palaniandavar, 2014).

C-H Bond Activation and Catalytic Applications

Unsymmetrical NCN′ and PCN pincer palladacycles, synthesized using derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, a compound similar to (2-(Difluoromethoxy)pyridin-3-yl)methanamine, have been explored for catalytic applications. These palladacycles show good activity and selectivity, making them useful in various catalytic processes (Roffe et al., 2016).

Photo-induced Oxidation Studies

Research on photochemistry involving complexes similar to (2-(Difluoromethoxy)pyridin-3-yl)methanamine has been conducted, focusing on their behavior under UV or visible irradiation. These studies provide insights into the molecular behavior of these complexes when exposed to light, enhancing our understanding of their potential in photoreactive applications (Draksharapu et al., 2012).

properties

IUPAC Name

[2-(difluoromethoxy)pyridin-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O.ClH/c8-7(9)12-6-5(4-10)2-1-3-11-6;/h1-3,7H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENSBQMQUYWANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Difluoromethoxy)pyridin-3-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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